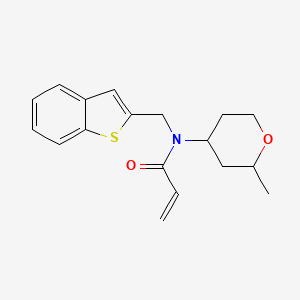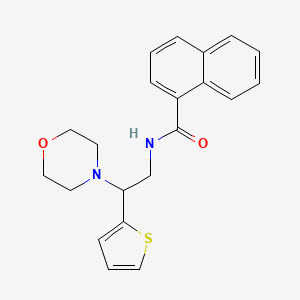![molecular formula C23H16N2S3 B2678066 2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-00-1](/img/structure/B2678066.png)
2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTBT derivatives are popular structural motifs in the design of high-mobility organic semiconductors . They are used in the development of organic transistors .
Synthesis Analysis
A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis
The insertion of the self-assembling subunit allows control of the supramolecular organization . This molecule self-assembles in water to give hydrogels over a broad range of pH values .Chemical Reactions Analysis
An efficient method to synthesize benzothieno[3,2-b]benzofurans via intramolecular dehydrogenative C–H/O–H coupling has been developed .Physical and Chemical Properties Analysis
The BTBT core is a popular structural motif in the design of high-mobility organic semiconductors . The insertion of the self-assembling subunit allows control of the supramolecular organization .Aplicaciones Científicas De Investigación
Synthesis and Material Properties
2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine and its derivatives have been synthesized for various applications, including the development of novel fluorescent compounds and materials with specific optical properties. Yokota et al. (2012) synthesized new fluorescent compounds, demonstrating strong solid-state fluorescence, which could have implications in material science for creating fluorescent markers or sensors (Yokota et al., 2012). Similarly, Tapaswi et al. (2015) developed transparent polyimides with high refractive indices and small birefringences, indicating potential applications in optics and electronics (Tapaswi et al., 2015).
Biological Evaluation
The biological activity of pyrimidine derivatives, including antimicrobial and anticancer properties, has been a focus of research. Stolarczyk et al. (2021) investigated the cytotoxic properties of 5-hydroxymethylpyrimidines against various cell lines, finding some derivatives showed moderate anticancer properties (Stolarczyk et al., 2021). El-Emam et al. (2011) characterized the crystal structure of a related pyrimidine derivative, providing insight into its molecular interactions that could influence biological activity (El-Emam et al., 2011).
Antimicrobial and Antifungal Evaluation
A number of studies have focused on the antimicrobial and antifungal evaluation of pyrimidine derivatives. For instance, Alsaedi et al. (2019) synthesized novel pyrazolopyrimidines that showed activity exceeding that of reference drugs, highlighting their potential as antimicrobial agents (Alsaedi et al., 2019). Another study by Mittal et al. (2011) reported on the synthesis and antibacterial and antifungal activities of substituted tricyclic compounds, demonstrating significant bioactivity (Mittal et al., 2011).
Molecular Docking and Nonlinear Optical Properties
Hussain et al. (2020) explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, suggesting their utility in optoelectronic applications (Hussain et al., 2020). Additionally, Haress et al. (2015) conducted vibrational spectroscopic and molecular docking studies on a pyrimidine derivative, identifying it as a potential chemotherapeutic agent due to its binding interactions with biological targets (Haress et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2S3/c1-3-9-16(10-4-1)15-26-23-24-20-18-13-7-8-14-19(18)28-21(20)22(25-23)27-17-11-5-2-6-12-17/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZZMMWSABPTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=CC=C4)SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide](/img/structure/B2677983.png)
![N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide](/img/structure/B2677984.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2677985.png)
![2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2677986.png)
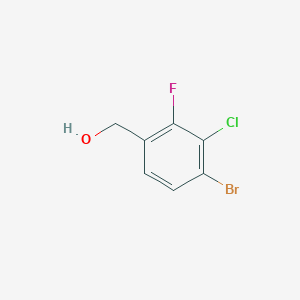
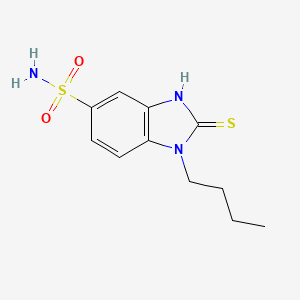

![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)
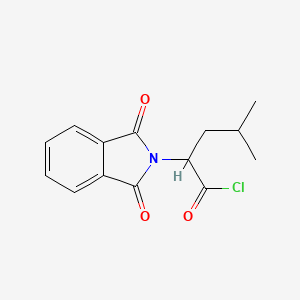
![2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide](/img/structure/B2677996.png)
![N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide](/img/structure/B2678000.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2678001.png)
